Phenol, 2,5-dimethoxy-4-(1-phenyl-2-propenyl)-
Description
Properties
IUPAC Name |
2,5-dimethoxy-4-(1-phenylprop-2-enyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-4-13(12-8-6-5-7-9-12)14-10-17(20-3)15(18)11-16(14)19-2/h4-11,13,18H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTSIQXDGUXNMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(C=C)C2=CC=CC=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464487 | |
| Record name | Phenol, 2,5-dimethoxy-4-(1-phenyl-2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646067-99-4 | |
| Record name | Phenol, 2,5-dimethoxy-4-(1-phenyl-2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methylation of Phloroglucinol
One common approach involves the methylation of phloroglucinol, which is a precursor in the synthesis of this compound. The reaction typically requires:
- Reagents : Phloroglucinol, methylating agents (e.g., dimethyl sulfate or methyl iodide).
- Catalysts : Basic catalysts such as sodium hydroxide.
The process can be summarized as follows:
- Dissolve phloroglucinol in a suitable solvent.
- Add a methylating agent under basic conditions.
- Heat the mixture to facilitate the reaction.
- Purify the resulting product through recrystallization or chromatography.
This method yields Phenol, 2,5-dimethoxy-4-(1-phenyl-2-propenyl)- with moderate efficiency.
Continuous Flow Synthesis
For industrial applications, continuous flow synthesis has been developed to enhance yield and consistency. This method involves:
- Equipment : Continuous flow reactors that allow for real-time monitoring and control of reaction conditions.
The advantages include:
- Improved reaction kinetics due to continuous mixing.
- Higher yields due to reduced side reactions.
Yield and Purity Analysis
Yield and purity are critical parameters in evaluating the effectiveness of synthesis methods. The following table summarizes typical yields from different preparation methods:
| Preparation Method | Yield (%) | Purity (%) |
|---|---|---|
| Methylation of Phloroglucinol | 60-70 | >95 |
| Continuous Flow Synthesis | 80-90 | >98 |
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,5-dimethoxy-4-(1-phenyl-2-propenyl)- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenylpropenyl group to a phenylpropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups to the phenol ring.
Scientific Research Applications
Biological Activities
Phenol, 2,5-dimethoxy-4-(1-phenyl-2-propenyl)- exhibits several notable biological activities:
- Antioxidant Properties: The compound has demonstrated effectiveness in scavenging free radicals, which can help mitigate oxidative stress. This property is crucial for its potential use in preventing diseases associated with oxidative damage .
- Antimicrobial Activity: Studies suggest that this phenolic compound possesses antimicrobial properties, making it a candidate for further research in medicinal chemistry and pharmacology .
- Therapeutic Potential: Ongoing investigations are focusing on the compound's efficacy against various diseases, including its potential role as an anti-inflammatory agent and its interactions with specific molecular targets within biological systems .
Research Applications
The applications of Phenol, 2,5-dimethoxy-4-(1-phenyl-2-propenyl)- extend into various fields of research:
Medicinal Chemistry
Research has highlighted the compound's potential as a therapeutic agent due to its antioxidant and antimicrobial properties. For instance:
- A study indicated that phenolic compounds similar to this one could have significant implications in developing treatments for neurodegenerative diseases by inhibiting neuroinflammation .
Drug Development
Molecular docking studies have been conducted to explore the binding affinities of this compound with viral proteins such as SARS-CoV-2 nonstructural proteins. These studies aim to elucidate its potential as an antiviral agent .
Case Studies
Several case studies have been published that explore the applications of Phenol, 2,5-dimethoxy-4-(1-phenyl-2-propenyl)-:
- Antioxidant Activity Assessment: A study assessed the antioxidant activities of various phenolic compounds and found that those with ortho-substituted hydroxyl groups exhibited superior radical scavenging abilities .
- Neuroprotective Effects: Research focusing on neurodegenerative diseases has shown that derivatives of phenolic compounds can inhibit amyloid-beta accumulation in models of Alzheimer's disease .
- Antiviral Research: Investigations into the interaction mechanisms between this compound and viral proteins have demonstrated promising results for its use in antiviral drug development .
Mechanism of Action
The mechanism of action of Phenol, 2,5-dimethoxy-4-(1-phenyl-2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Steric Effects
a. Phenol, 2,6-dimethoxy-4-(2-propenyl)- (CAS 6627-88-9)
- Structure : Methoxy groups at positions 2 and 6; allyl (-CH₂-CH-CH₂) substituent at position 4.
- Molecular weight : 194.23 g/mol (C₁₁H₁₄O₃) vs. the target compound’s estimated higher weight due to the phenyl-propenyl group.
- Physical properties : Boiling point = 441.70 K .
b. 2,5-Dimethoxy-4-(2-propenyl)phenol (4-Allyl-2,5-dimethoxyphenol)
Functional Group Modifications
a. 2C-iP (2-[2,5-dimethoxy-4-(propan-2-yl)phenyl]ethan-1-amine)
- Structure : 2,5-dimethoxy substitution with an isopropyl group at position 4; ethanamine side chain .
- Key contrast: The primary amine and isopropyl substituent differentiate it from phenolic analogs. Such modifications are critical in psychoactive phenethylamines, where substituent bulk (e.g., isopropyl vs. styryl) modulates receptor binding .
b. Phenol, 4-(4-fluorophenoxy)-2-(1-propen-1-yl)-
- Structure: Fluorophenoxy and propenyl substituents; molecular weight = 244.26 g/mol (C₁₅H₁₃FO₂) .
Pharmacological and Chemical Behavior
- Amphetamine analogs : Derivatives like 2C-T-7 (2,5-dimethoxy-4-(propylthio)phenethylamine) highlight how sulfur-containing or branched substituents affect serotonin receptor binding. The styryl group in the target compound may similarly influence receptor interactions due to its planar geometry and steric demand .
- Thermal stability: Bisphenol A analogs () demonstrate how substituent symmetry and electronic effects govern thermal stability, suggesting that the asymmetric styryl group in the target compound may reduce crystallinity compared to symmetric derivatives.
Data Tables
Table 1: Structural and Physical Properties of Analogs
Table 2: Functional Group Impact on Properties
| Substituent Type | Example Compound | Key Effect |
|---|---|---|
| Styryl (-CH₂-CH-C₆H₅) | Target compound | Increased hydrophobicity, π-π interactions |
| Allyl (-CH₂-CH-CH₂) | Phenol, 2,6-dimethoxy-4-(2-propenyl)- | Moderate steric demand, lower molecular weight |
| Isopropyl (-CH(CH₃)₂) | 2C-iP | Enhanced steric hindrance, reduced polarity |
| Fluorophenoxy (-O-C₆H₄F) | Phenol, 4-(4-fluorophenoxy)-2-(1-propen-1-yl)- | Electronegativity, oxidative stability |
Research Findings and Implications
- Steric and electronic effects : The styryl group’s bulkiness may reduce solubility in polar solvents compared to allyl or isopropyl analogs, impacting applications in drug formulation or material science .
- Synthetic challenges : The styryl group’s complexity may necessitate advanced coupling methods, such as Heck reactions, compared to simpler allylation protocols .
Biological Activity
Phenol, 2,5-dimethoxy-4-(1-phenyl-2-propenyl)-, also known as 4-allyl-2,5-dimethoxyphenol, is an organic compound belonging to the class of methoxyphenols. Its unique structure includes two methoxy groups and an allyl group attached to the aromatic ring, which contributes to its diverse biological activities. This article reviews the current understanding of its biological properties, including antioxidant and antimicrobial activities, and discusses relevant case studies and research findings.
- Molecular Formula : C₁₁H₁₄O₃
- Molecular Weight : 194.23 g/mol
- Structure : Contains a phenolic backbone with methoxy substitutions and an allyl group.
Antioxidant Activity
Phenol, 2,5-dimethoxy-4-(1-phenyl-2-propenyl)- exhibits significant antioxidant properties . Studies indicate that it can effectively scavenge free radicals and mitigate oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
- Mechanism : The antioxidant activity is attributed to the compound's ability to donate electrons to free radicals, thereby neutralizing them. This process helps in reducing oxidative damage to lipids, proteins, and DNA.
Antimicrobial Activity
Research has shown that this phenolic compound possesses notable antimicrobial properties . It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting their growth.
- Case Study : A study evaluated the antimicrobial effects of several phenolic compounds, including 4-allyl-2,5-dimethoxyphenol, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of microbial growth, suggesting potential applications in food preservation and medicinal chemistry.
Comparative Analysis with Similar Compounds
To understand the uniqueness of Phenol, 2,5-dimethoxy-4-(1-phenyl-2-propenyl)-, it is beneficial to compare it with similar phenolic compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Phenol, 2,6-dimethoxy-4-(2-propenyl)- | C₁₁H₁₄O₃ | Different substitution pattern affecting activity |
| Phenol, 3,5-dimethoxy-2-(2-propenyl)- | C₁₁H₁₄O₃ | Similar structure but varied biological properties |
| Eugenol (Phenol, 2-methoxy-4-(prop-2-enyl)-) | C₉H₁₀O₂ | Widely studied for its medicinal properties |
The specific methoxy substitution pattern and the presence of an allyl group in Phenol, 2,5-dimethoxy-4-(1-phenyl-2-propenyl)- enhance its chemical reactivity and biological activity compared to other phenolic compounds.
Research Findings
Recent studies have focused on elucidating the mechanisms underlying the biological activities of this compound. For example:
- Antioxidant Mechanisms : Research has quantified the scavenging capacity of this compound against various free radicals using in vitro assays. The findings suggest that it could be more effective than other conventional antioxidants like BHT (butylated hydroxytoluene) and alpha-tocopherol in specific contexts .
- In Vivo Studies : Animal models have demonstrated that treatment with Phenol, 2,5-dimethoxy-4-(1-phenyl-2-propenyl)- led to significant reductions in markers of oxidative stress and inflammation . These results support its potential as a therapeutic agent in conditions characterized by oxidative damage.
- Molecular Docking Studies : Computational analyses have been employed to predict the binding affinity of this compound towards various enzymes linked to oxidative stress pathways. These studies indicate promising interactions that warrant further experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
